N-(3,5-dimethoxyphenyl)-2-fluorobenzamide
Overview
Description
N-(3,5-dimethoxyphenyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C15H14FNO3 and its molecular weight is 275.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09577147 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Route Development
A study by Yoshida et al. (2014) details the development of a practical and efficient synthesis method for a closely related molecule, demonstrating the ongoing research in optimizing the synthesis of complex organic compounds like N-(3,5-dimethoxyphenyl)-2-fluorobenzamide (S. Yoshida, K. Marumo, K. Takeguchi, Takumi Takahashi, T. Mase, 2014).
Analysis of Molecular Interactions
Rae et al. (1993) analyzed spin-spin couplings in 2-Fluorobenzamide and its derivatives, providing insight into molecular interactions that could be relevant to compounds like this compound (I. Rae, Josephine A. Weigold, R. Contreras, Rodolfo R. Biekofsky, 1993).
Pharmaceutical Research
Drug Design and Antitumor Activity
Research by Mortimer et al. (2006) on 2-phenylbenzothiazoles, which share structural similarities with this compound, showed potent antiproliferative activity against cancer cell lines, indicating potential applications in antitumor drug design (Catriona G Mortimer, G. Wells, Jean-Philippe Crochard, E. Stone, T. Bradshaw, M. Stevens, A. Westwell, 2006).
Potential in Cancer Therapy
2-fluorobenzamide, by Dehdashti et al. (2013) demonstrates its potential in imaging tumor proliferation, suggesting similar applications for this compound in cancer therapy and diagnostic imaging (F. Dehdashti, R. Laforest, F. Gao, K. Shoghi, R. Aft, B. Nussenbaum, F. Kreisel, Nina Wagner-Johnson, R. Mach, 2013).
Biophysical and Material Science Applications
- Electrophysiological Properties: A study on BRL-32872, a molecule with structural elements similar to this compound, reveals its effect on potassium and calcium channels in cardiac cells. Such studies could be relevant for understanding the electrophysiological properties of this compound (A. Bril, J. Faivre, M. Forest, B. Cheval, B. Gout, P. Linée, R. Ruffolo, R. Poyser, 1995).
Mechanism of Action
Target of Action
A compound with a similar structure, n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, is known to target thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in DNA synthesis.
Mode of Action
Based on its structural similarity to n-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide, it may interact with its target in a similar manner .
Biochemical Pathways
Compounds with similar structures have been associated with the protocatechuate (pca) 4,5-cleavage pathway , which is key in the degradation of various aromatic compounds.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-19-11-7-10(8-12(9-11)20-2)17-15(18)13-5-3-4-6-14(13)16/h3-9H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKUKKSYVVVCIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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